molecular formula C17H25NO6 B12789958 L-Tyrosine, 3-hydroxy-alpha-methyl-, 2-(2,2-dimethyl-1-oxopropoxy)ethyl ester CAS No. 90146-17-1

L-Tyrosine, 3-hydroxy-alpha-methyl-, 2-(2,2-dimethyl-1-oxopropoxy)ethyl ester

Cat. No.: B12789958
CAS No.: 90146-17-1
M. Wt: 339.4 g/mol
InChI Key: UTPGTTGOWOJSHU-KRWDZBQOSA-N
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Description

L-Tyrosine, 3-hydroxy-alpha-methyl-, 2-(2,2-dimethyl-1-oxopropoxy)ethyl ester is a derivative of L-Tyrosine, an amino acid that plays a crucial role in protein synthesis and neurotransmitter production

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosine, 3-hydroxy-alpha-methyl-, 2-(2,2-dimethyl-1-oxopropoxy)ethyl ester typically involves esterification reactions. One common method is the reaction of L-Tyrosine with an appropriate alcohol in the presence of a strong acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

L-Tyrosine, 3-hydroxy-alpha-methyl-, 2-(2,2-dimethyl-1-oxopropoxy)ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols .

Scientific Research Applications

L-Tyrosine, 3-hydroxy-alpha-methyl-, 2-(2,2-dimethyl-1-oxopropoxy)ethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of L-Tyrosine, 3-hydroxy-alpha-methyl-, 2-(2,2-dimethyl-1-oxopropoxy)ethyl ester involves its conversion to L-Tyrosine in the body. This conversion allows it to participate in various biochemical pathways, including the synthesis of neurotransmitters such as dopamine, norepinephrine, and epinephrine. The compound’s molecular targets include enzymes involved in these pathways, such as tyrosine hydroxylase .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Tyrosine, 3-hydroxy-alpha-methyl-, 2-(2,2-dimethyl-1-oxopropoxy)ethyl ester is unique due to its specific ester group, which can influence its solubility, stability, and bioavailability. This makes it a valuable compound for targeted research and potential therapeutic applications .

Properties

CAS No.

90146-17-1

Molecular Formula

C17H25NO6

Molecular Weight

339.4 g/mol

IUPAC Name

2-[(2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoyl]oxyethyl 2,2-dimethylpropanoate

InChI

InChI=1S/C17H25NO6/c1-16(2,3)14(21)23-7-8-24-15(22)17(4,18)10-11-5-6-12(19)13(20)9-11/h5-6,9,19-20H,7-8,10,18H2,1-4H3/t17-/m0/s1

InChI Key

UTPGTTGOWOJSHU-KRWDZBQOSA-N

Isomeric SMILES

C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)OCCOC(=O)C(C)(C)C)N

Canonical SMILES

CC(C)(C)C(=O)OCCOC(=O)C(C)(CC1=CC(=C(C=C1)O)O)N

Origin of Product

United States

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